4-Chloro-5'-phenyl-1,1':3',1''-terphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

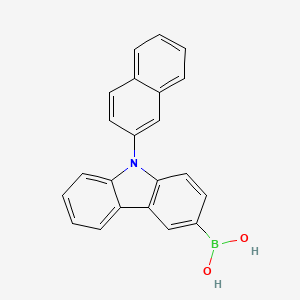

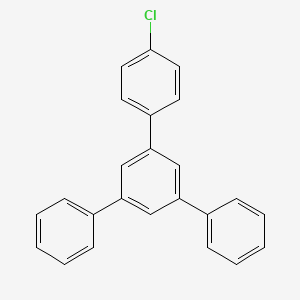

“4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” is a chemical compound with the molecular formula C24H17Cl . It appears as a white to almost white powder or crystal . It is used as a building block in materials science, particularly in the production of small molecule semiconductors .

Molecular Structure Analysis

The molecular structure of “4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” consists of a central benzene ring substituted with two phenyl groups and one 4-chlorophenyl group . The molecular weight of the compound is 340.85 .Physical And Chemical Properties Analysis

“4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” is a solid at 20°C . It has a melting point range of 141.0 to 145.0°C . Its maximum absorption wavelength is 254 nm in acetonitrile .Scientific Research Applications

Polymer Synthesis and Characterization

4-Chloro-5'-phenyl-1,1':3',1''-terphenyl and its derivatives have been used in the synthesis of rigid-rod polyamides and polyimides, as studied by Spiliopoulos and Mikroyannidis (1998). These polymers were analyzed using various techniques like FT-IR, UV−vis, NMR, X-ray, DSC, TMA, TGA, and showed enhanced solubility and reduced thermal stability due to the presence of alkoxyphenyl pendent groups (Spiliopoulos & Mikroyannidis, 1998).

Crystallography and Structural Analysis

The sterically encumbered terphenyl halides, including variants of this compound, have been analyzed for their crystal structure. Twamley et al. (2000) studied these compounds, focusing on their isomorphous and isostructural properties in different space groups, providing insights into the C–halide bond distances (Twamley, Hardman, & Power, 2000).

Coordination Polymers and Magnetic Properties

Xiaofeng Lv and colleagues (2014) synthesized novel coordination polymers using a variant of this compound with transition metal cations. These polymers exhibited interesting magnetic properties and structural features like 3D interpenetrated networks and 2D supramolecular architecture, indicating potential in materials science applications (Lv et al., 2014).

Photochemical Reactions and Derivatives

4-Chloroaniline, a related compound, undergoes photoheterolysis in polar media, leading to the formation of the corresponding triplet phenyl cations. Guizzardi et al. (2001) explored this reaction, which has implications for understanding the behavior of this compound derivatives in similar conditions (Guizzardi et al., 2001).

Liquid Crystal Synthesis

Compounds similar to this compound have been synthesized and analyzed for their mesomorphic properties by Bezborodov et al. (1991). These compounds showed unique liquid-crystalline phases, indicating their potential in advanced display technologies (Bezborodov et al., 1991).

Electronic and Optical Applications

A study by Shih et al. (2015) on m-terphenyl oxadiazole derivatives, related to this compound, highlights their application in organic light-emitting diodes (OLEDs). These materials demonstrated high electron mobility and efficiency, suggesting their suitability for electronic and optical devices (Shih et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(4-chlorophenyl)-3,5-diphenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOIFXXPBLTVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)